![molecular formula C15H23N3O3 B4117820 N~2~-[2-(dimethylamino)ethyl]-N~4~-(2-methylphenyl)asparagine](/img/structure/B4117820.png)
N~2~-[2-(dimethylamino)ethyl]-N~4~-(2-methylphenyl)asparagine
説明
N~2~-[2-(dimethylamino)ethyl]-N~4~-(2-methylphenyl)asparagine, also known as DMAE-N-Methylphenylalanine (DMMA), is a chemical compound that has been widely studied for its potential therapeutic benefits. DMMA is a derivative of the amino acid asparagine and has been found to have various biochemical and physiological effects.
科学的研究の応用
DMMA has been widely studied for its potential therapeutic benefits in various scientific research applications. It has been found to have antioxidant properties and can protect against oxidative stress-induced damage. DMMA has also been studied for its potential neuroprotective effects and its ability to enhance cognitive function. Additionally, DMMA has been found to have anti-inflammatory properties and may have potential therapeutic applications in the treatment of inflammatory diseases.
作用機序
The exact mechanism of action of DMMA is not fully understood, but it is believed to work by modulating various neurotransmitter systems in the brain, including acetylcholine and dopamine. DMMA has also been found to increase the levels of certain neurotransmitters, such as serotonin, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
DMMA has been found to have various biochemical and physiological effects. It has been shown to increase the levels of acetylcholine and dopamine in the brain, which are important neurotransmitters involved in cognitive function. DMMA has also been found to have antioxidant properties, which can protect against oxidative stress-induced damage. Additionally, DMMA has been found to have anti-inflammatory properties, which may have potential therapeutic applications in the treatment of inflammatory diseases.
実験室実験の利点と制限
DMMA has several advantages for lab experiments, including its ability to enhance cognitive function and its potential neuroprotective effects. However, its complex synthesis process and potential toxicity limit its use in lab experiments. Additionally, more research is needed to fully understand its mechanism of action and potential therapeutic applications.
将来の方向性
There are several future directions for research on DMMA. One area of research is the development of new and improved synthesis methods that are more efficient and cost-effective. Additionally, more research is needed to fully understand the mechanism of action of DMMA and its potential therapeutic applications. Further studies are also needed to determine the safety and toxicity of DMMA and its potential side effects. Finally, more research is needed to determine the optimal dosage and administration of DMMA for therapeutic purposes.
Conclusion
In conclusion, DMMA is a chemical compound that has been widely studied for its potential therapeutic benefits. Its complex synthesis process and potential toxicity limit its use in lab experiments, but it has several advantages, including its ability to enhance cognitive function and its potential neuroprotective effects. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
特性
IUPAC Name |
2-[2-(dimethylamino)ethylamino]-4-(2-methylanilino)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3/c1-11-6-4-5-7-12(11)17-14(19)10-13(15(20)21)16-8-9-18(2)3/h4-7,13,16H,8-10H2,1-3H3,(H,17,19)(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZXYZYUZPIVCFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CC(C(=O)O)NCCN(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-[2-(dimethylamino)ethyl]-N-(2-methylphenyl)asparagine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



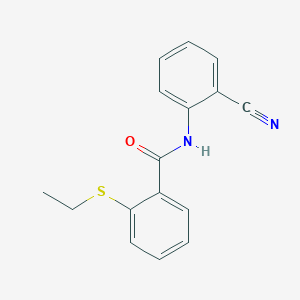
![N-ethyl-N'-[(1-ethyl-2-pyrrolidinyl)methyl]ethanediamide](/img/structure/B4117763.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(4-methylphenyl)thio]propanamide](/img/structure/B4117771.png)
![ethyl 5-benzyl-2-({[(5-bromo-2-pyridinyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4117779.png)
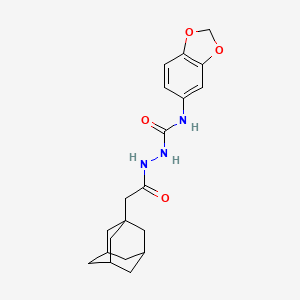
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{[(phenylthio)acetyl]amino}benzamide](/img/structure/B4117799.png)
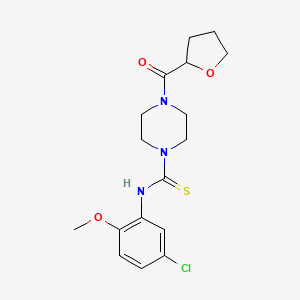
![2-[1-benzoyl-5-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-1-naphthyl acetate](/img/structure/B4117809.png)
![2-[2-(4-biphenylyloxy)propanoyl]-N-[3-(trifluoromethyl)phenyl]hydrazinecarboxamide](/img/structure/B4117812.png)
![2-{4-[7-fluoro-2-(2-methoxyethyl)-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]phenoxy}acetamide](/img/structure/B4117822.png)
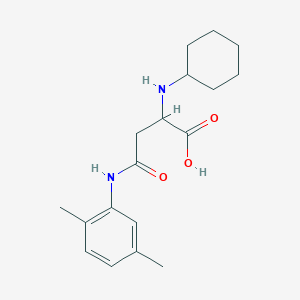
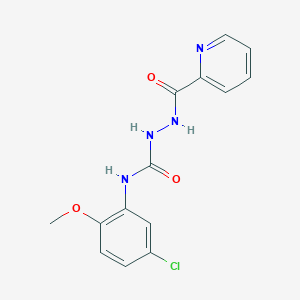
![ethyl 4-({[2-({1-[(4-bromophenyl)sulfonyl]-4-piperidinyl}carbonyl)hydrazino]carbonothioyl}amino)benzoate](/img/structure/B4117842.png)
